

ENPP1 Inhibitors: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Enpp-1-IN-1	
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A detailed comparison of **ENPP-1-IN-1** and other novel ENPP1 inhibitors, focusing on potency, selectivity, and therapeutic potential in immuno-oncology.

Introduction to ENPP1: A Key Innate Immune Checkpoint

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that has emerged as a critical regulator of innate immunity.[1] Its primary function involves the hydrolysis of extracellular nucleotides, most notably 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP is a crucial second messenger produced by cancer cells in response to cytosolic DNA, which acts as a potent activator of the ST-ING (Stimulator of Interferon Genes) pathway in surrounding immune cells.[1] Activation of STING triggers the production of type I interferons and other cytokines, mounting a robust anti-tumor immune response.[1]

By degrading extracellular cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening this anti-cancer immune signaling.[1] Elevated ENPP1 expression is observed in various tumor types and is often associated with poor prognosis and resistance to immune checkpoint blockade.[2][3] Consequently, inhibiting ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and unleashing the STING pathway.[1] This guide provides a comparative overview of ENPP-1-IN-1 and other significant ENPP1 inhibitors currently under investigation.

Quantitative Comparison of ENPP1 Inhibitors







The landscape of ENPP1 inhibitors includes a range of small molecules, from early preclinical compounds to those in clinical trials. Their performance is primarily evaluated based on potency (IC50 or Ki), selectivity against other ENPP family members, and cellular activity.



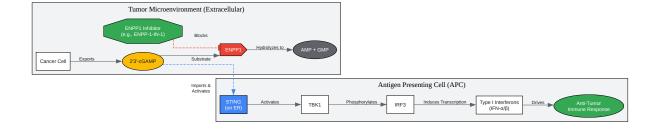
Inhibitor	Alias(es)	Туре	Potency (IC50/Ki)	Selectivity Profile	Developme nt Stage
ENPP-1-IN-1	MV 658, UUN28589	Small Molecule	IC50 = 11 nM[4]	Selective ENPP1 inhibitor[5]	Preclinical[4] [6]
ISM5939	Small Molecule	IC50 = 0.63 nM (cGAMP) [7]	>15,000-fold vs ENPP2; >3,400-fold vs ENPP3[8] [9]	Phase 1 Clinical Trial[10]	
Enpp-1-IN-20	Compound 31	Small Molecule	IC50 = 0.09 nM (enzymatic); IC50 = 8.8 nM (cell- based)[8][11]	Data not available	Preclinical[8]
RBS2418	Small Molecule	Ki = 0.14 nM (cGAMP); Ki = 0.13 nM (ATP)[12]	Potent and selective[10]	Phase 1/2 Clinical Trial[14][15]	
SR-8541A	Small Molecule	IC50 = 3.6 nM; Ki = 1.9 nM[16]	Highly selective and potent[17][18]	Phase 1 Clinical Trial[16][18]	
ZX-8177	Small Molecule	IC50 = 9.5 nM (biochemical) ; IC50 = 11 nM (cell- based)[19] [20]	Selective[19]	IND-enabling studies[19]	
STF-1623	Small Molecule	IC50 = 1.4 nM; Ki = 16 nM[17][21]	Data not available	Preclinical[21][22]	



SR-8314	Small	Ki = 79 nM	Highly	Preclinical[23
	Molecule	10 10 1111	selective[23]]

Signaling Pathway and Mechanism of Inhibition

ENPP1 inhibitors function by blocking the enzymatic activity of ENPP1, thereby preventing the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then bind to and activate the STING protein on the endoplasmic reticulum of antigen-presenting cells (APCs), such as dendritic cells. STING activation initiates a signaling cascade that culminates in the production of type I interferons (IFN- α / β) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells that can recognize and eliminate cancer cells.



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Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Experimental Protocols

The efficacy of ENPP1 inhibitors is typically assessed using a combination of biochemical and cell-based assays.



Biochemical ENPP1 Inhibition Assay (Fluorogenic Method)

This assay measures the direct inhibition of recombinant human ENPP1 enzyme activity.

- Objective: To determine the IC50 value of a test compound against purified ENPP1.
- Principle: The assay utilizes a fluorogenic substrate, such as Tokyo Green™-mAMP. ENPP1 cleaves this substrate, releasing the fluorescent Tokyo Green™ molecule, which can be quantified. Inhibitors will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.[2]

Methodology:

- Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).
 Dilute recombinant human ENPP1 enzyme and the fluorogenic substrate to their working concentrations in the assay buffer.
- Compound Plating: Serially dilute the test inhibitor (e.g., ENPP-1-IN-1) in DMSO and add to the wells of a 384-well microplate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
- Enzyme Addition: Add the diluted ENPP1 enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader at an excitation/emission wavelength of approximately 485/520 nm.[2]
- Data Analysis: Normalize the data to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell-Based ENPP1 Activity Assay



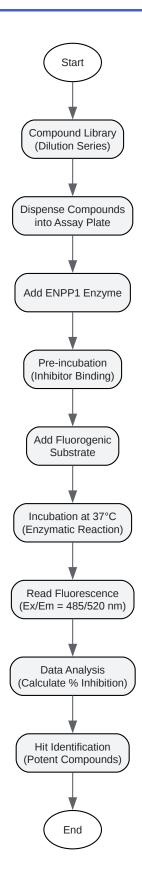
This assay measures the ability of an inhibitor to block ENPP1 activity on the surface of living cells.

- Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor.
- Principle: Cancer cells overexpressing ENPP1 (e.g., MDA-MB-231) are treated with the inhibitor. The remaining ENPP1 activity is measured by adding a substrate like 2'3'-cGAMP and quantifying its degradation, or by using a cell-based fluorogenic assay.[19][20]
- Methodology:
 - Cell Culture: Plate ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.
 - Inhibitor Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified time (e.g., 1-2 hours).
 - Substrate Addition: Add a known concentration of 2'3'-cGAMP to the cell media and incubate for another period (e.g., 4-6 hours) to allow for enzymatic degradation by cellular ENPP1.
 - Sample Collection: Collect the cell culture supernatant.
 - cGAMP Quantification: Measure the amount of remaining 2'3'-cGAMP in the supernatant using a competitive ELISA kit.
 - Data Analysis: Calculate the percentage of cGAMP protected from degradation at each inhibitor concentration relative to untreated controls. Determine the EC50 value by plotting the percent protection against the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical high-throughput screening (HTS) workflow for identifying novel ENPP1 inhibitors.





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Caption: High-throughput screening workflow for ENPP1 inhibitors.



Conclusion

The development of potent and selective ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. While ENPP-1-IN-1 is a potent preclinical tool compound, newer molecules like ISM5939, RBS2418, and SR-8541A have demonstrated exceptional, subnanomolar potency and high selectivity, with several advancing into clinical trials.[4][7][14][16] These next-generation inhibitors, by effectively protecting endogenous cGAMP from degradation, have the potential to convert "cold," non-immunogenic tumors into "hot" tumors that are responsive to immune checkpoint blockade and other cancer therapies. The continued investigation and clinical evaluation of these compounds are critical steps toward realizing the full therapeutic potential of STING pathway activation in oncology.

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